4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one
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Overview
Description
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one is an organic compound with a complex structure that includes a phenyl group, a tert-butyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a phenylacetylene derivative with a tert-butyl halide in the presence of a strong base, followed by hydroxylation and further functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the alkyne group results in an alkene or alkane. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and tert-butyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar in having tert-butyl and hydroxyl groups but differs in the overall structure and reactivity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Shares the tert-butyl and phenyl groups but has a different core structure.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains multiple tert-butyl and hydroxyl groups, used in different applications.
Uniqueness
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one is unique due to its combination of functional groups and the presence of an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
184696-95-5 |
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Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-tert-butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C18H24O2/c1-16(2,3)18(20,17(4,5)6)13-12-15(19)14-10-8-7-9-11-14/h7-11,20H,1-6H3 |
InChI Key |
CGRRGSXTTGKUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#CC(=O)C1=CC=CC=C1)(C(C)(C)C)O |
Origin of Product |
United States |
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